molecular formula C25H23N3O3 B11301360 N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11301360
M. Wt: 413.5 g/mol
InChI Key: LHQRYTIYCIJFDM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with dimethyl groups, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Coupling with Phenol Derivative: : The oxadiazole intermediate is then coupled with a phenol derivative in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Acetamide Formation: : The final step involves the reaction of the coupled product with 2,4-dimethylaniline and chloroacetyl chloride in the presence of a base like triethylamine (TEA) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : The phenyl rings can undergo electrophilic aromatic substitution reactions. Nitration, sulfonation, and halogenation are possible, with reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery. It can be screened for antimicrobial, anti-inflammatory, or anticancer properties. Its structure suggests it could interact with various biological targets, making it a versatile molecule for pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound could be developed as therapeutic agents. Its ability to undergo various chemical modifications allows for the optimization of its pharmacokinetic and pharmacodynamic properties.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions, which could be crucial for its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide
  • N-(2,4-dimethylphenyl)-2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Uniqueness

Compared to similar compounds, N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to the presence of both dimethyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to unique interactions with biological targets or distinct physical properties in material applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O3/c1-16-4-7-19(8-5-16)24-27-25(31-28-24)20-9-11-21(12-10-20)30-15-23(29)26-22-13-6-17(2)14-18(22)3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

LHQRYTIYCIJFDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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